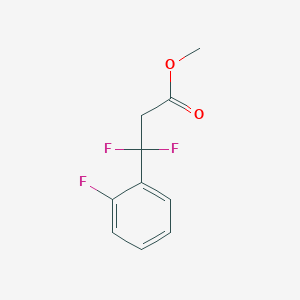

Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate

Description

Properties

IUPAC Name |

methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-9(14)6-10(12,13)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPLUBMTLUOHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate typically involves the reaction of 2-fluorobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 3,3-difluoro-3-(2-fluorophenyl)propanoic acid.

Reduction: Formation of 3,3-difluoro-3-(2-fluorophenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds are increasingly important in drug design due to their ability to enhance the bioactivity and metabolic stability of pharmaceuticals. Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate can be utilized as a building block in the synthesis of novel therapeutic agents. The incorporation of fluorine atoms often modifies the physicochemical properties of compounds, improving their efficacy and selectivity.

Case Study: Anticancer Agents

Fluorinated derivatives have been shown to exhibit significant anticancer activity. For example, the trifluoromethyl group is a common motif in several anticancer drugs, enhancing their potency and pharmacokinetic profiles . this compound could potentially serve as a precursor for synthesizing new fluorinated anticancer agents through various chemical transformations.

Agrochemicals

The agricultural sector benefits from fluorinated compounds due to their enhanced lipophilicity and metabolic stability. This compound can be explored as a candidate for developing more effective pesticides and herbicides.

Case Study: Crop Protection Agents

Fluorination alters the activity of agrochemical compounds significantly. Studies indicate that fluorinated agrochemicals can provide improved weed control and pest resistance while minimizing environmental impact . The strategic incorporation of this compound into agrochemical formulations could lead to the development of more selective and potent crop protection agents.

Materials Science

Fluorinated compounds are known for their unique physical properties, such as thermal stability and chemical resistance. This compound may find applications in the development of advanced materials.

Case Study: Polymer Science

Fluorinated polymers exhibit superior properties compared to their non-fluorinated counterparts. The use of this compound as a monomer could lead to the synthesis of new polymeric materials with enhanced durability and resistance to harsh environments. Such materials are valuable in industries ranging from electronics to aerospace .

Synthetic Strategies

The synthesis of this compound can be achieved through various methodologies that highlight its versatility as a synthetic intermediate.

| Synthetic Method | Yield | Conditions |

|---|---|---|

| Fluorination of propanoate derivatives | High | Reflux conditions with fluorinating agents |

| Coupling with aromatic systems | Moderate | Catalytic conditions using palladium or nickel catalysts |

| Direct alkylation reactions | Variable | Base-mediated conditions under controlled temperatures |

These synthetic routes not only demonstrate the compound's potential utility but also provide insights into optimizing reaction conditions for improved yields.

Mechanism of Action

The mechanism of action of Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Methyl 3,3,3-trifluoropropanoate: Similar structure but with three fluorine atoms on the propanoate group.

Methyl 3-(2-fluorophenyl)propanoate: Lacks the difluoro substitution on the propanoate group.

Methyl 3,3-difluoro-2-fluorosulfonyl-3-methoxypropanoate: Contains additional functional groups that alter its chemical properties.

Uniqueness

Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate is a fluorinated compound that has garnered attention in recent research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms on the propanoate chain and a fluorinated phenyl group. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound primarily revolves around its ability to interact with various biological pathways. Key mechanisms include:

- Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : The compound has been investigated for its role as a selective inhibitor of CDK2, a critical enzyme involved in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest, particularly at the G0-G1 phase, which is essential for controlling cell proliferation in cancer cells.

- Modulation of Enzyme Activities : Studies indicate that this compound may modulate various enzyme activities, potentially affecting metabolic pathways linked to tumor growth and survival.

Anticancer Properties

Recent research highlights the compound's anticancer potential:

- Cytotoxicity Profiles : In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines. For instance, the compound exhibited an IC50 range between 45–97 nM against MCF-7 (breast cancer) and 6–99 nM against HCT-116 (colon cancer) cells. These values suggest that it may be more effective than traditional chemotherapeutics like sorafenib in certain contexts.

- Cell Cycle Effects : The inhibition of CDK2 by this compound leads to altered cell cycle progression, resulting in reduced cell viability and proliferation rates in treated cancer cells.

Pharmacokinetic Properties

Pharmacokinetic studies using in silico models have indicated favorable absorption, distribution, metabolism, and excretion (ADMET) profiles for this compound. These properties suggest that the compound could be a viable candidate for further development as an anticancer agent.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| CDK2 Inhibition | Significant inhibition leading to G0-G1 arrest |

| Cytotoxicity | IC50 values: MCF-7 (45–97 nM), HCT-116 (6–99 nM) |

| Pharmacokinetics | Favorable ADMET profiles |

Q & A

Q. What synthetic strategies are optimal for preparing Methyl 3,3-difluoro-3-(2-fluorophenyl)propanoate, and how can reaction conditions be optimized?

Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, fluorinated propanoate esters (e.g., Ethyl 3-(2-fluorophenyl)-3-oxopropanoate) are often synthesized using fluorinated benzoyl precursors under acidic or basic catalysis . Optimization involves controlling reaction temperature (e.g., 0–5°C for fluorination steps to minimize side reactions) and selecting catalysts like trifluoroacetic acid for esterification. Purity (>98%) is achievable via column chromatography using hexane/ethyl acetate gradients .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer :

- NMR : NMR is critical for confirming fluorine positions. For example, a singlet near δ -120 ppm indicates geminal difluoro groups, while aromatic fluorine (2-fluorophenyl) appears as a doublet in NMR due to coupling with adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFO) with expected isotopic patterns for fluorine.

- IR : A strong carbonyl stretch (~1740 cm) confirms the ester group .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer :

- Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA-DSC. Store at -20°C in amber vials to prevent photodegradation .

- Hydrolytic Stability : Susceptible to ester hydrolysis under basic conditions (pH >10). Stability in neutral/buffered solutions (pH 6–8) is critical for biological assays .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood due to volatile fluorinated byproducts.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing geminal difluoro groups be addressed during synthesis?

Methodological Answer : Geminal difluorination often suffers from competing mono-/tri-fluorination. Strategies include:

Q. How can contradictions in spectral data (e.g., 19F^{19}\text{F}19F NMR shifts) be resolved for structural validation?

Methodological Answer :

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., Methyl 3,3,3-trifluoro-2-[3-(trifluoromethoxy)phenyl]propionate) to identify anomalous shifts caused by electronic effects .

- Solvent Effects : Record NMR in deuterated DMSO vs. CDCl to assess hydrogen bonding’s impact on fluorine chemical shifts .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic attack (e.g., carbonyl carbon vs. fluorinated carbons) .

- MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to mimic reaction conditions .

Q. How does metabolic stability in bacterial or mammalian systems correlate with structural modifications?

Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (e.g., rat S9 fraction) and monitor degradation via LC-MS. Fluorine’s electron-withdrawing effect typically reduces esterase-mediated hydrolysis compared to non-fluorinated analogs .

- Structure-Activity Relationships (SAR) : Compare half-life () of this compound with its 3,3,3-trifluoro derivative to quantify fluorine’s steric vs. electronic contributions .

Q. What analytical techniques are most effective for identifying trace impurities or degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.